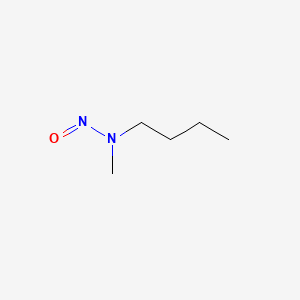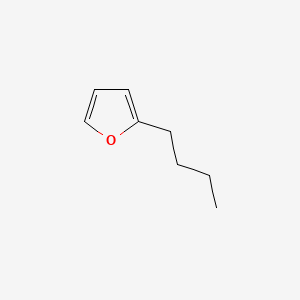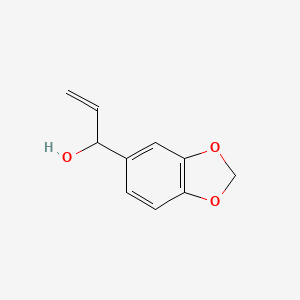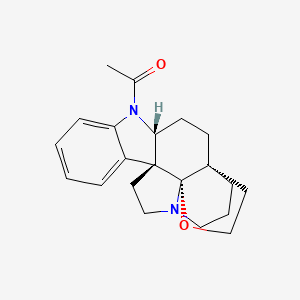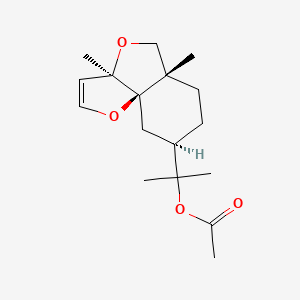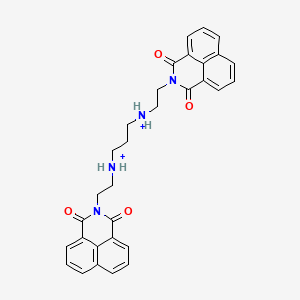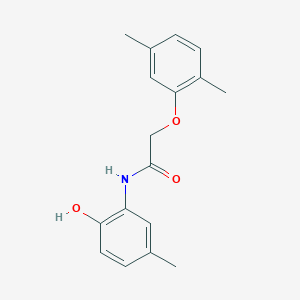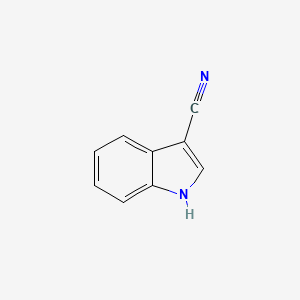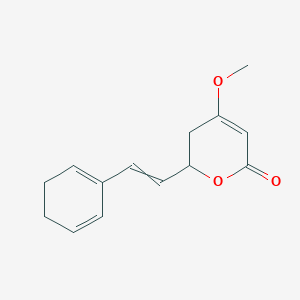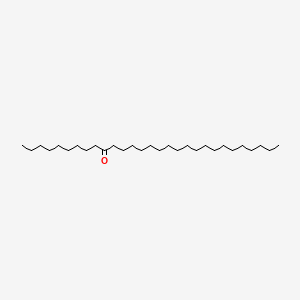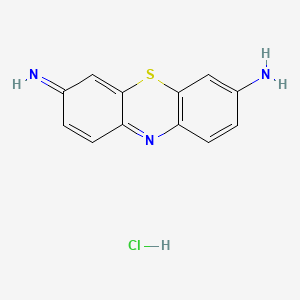
7-Iminophenothiazin-3-amine;hydrochloride
Overview
Description
7-Iminophenothiazin-3-amine;hydrochloride is a serine protease enzyme that plays a crucial role in the blood coagulation process. It is derived from its inactive precursor, prothrombin, through enzymatic cleavage. This compound’s primary function is to convert fibrinogen into fibrin, forming a blood clot. This enzyme is essential for hemostasis, wound healing, and maintaining vascular integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Iminophenothiazin-3-amine;hydrochloride can be produced through recombinant DNA technology. One method involves cloning the gene encoding human thrombin into a prokaryotic expression system, such as Escherichia coli. The expressed protein is then purified using affinity chromatography techniques . Another method involves expressing prethrombin-2 in eukaryotic cells, followed by activation with recombinant ecarin to produce α-thrombin .
Industrial Production Methods: Large-scale production of thrombin involves the use of mammalian cell cultures, such as Chinese hamster ovary cells, to express prethrombin-2. The protein is then activated and purified using affinity chromatography. This method ensures high yield and purity of the recombinant thrombin .
Chemical Reactions Analysis
Types of Reactions: 7-Iminophenothiazin-3-amine;hydrochloride primarily undergoes proteolytic cleavage reactions. It cleaves fibrinogen to form fibrin monomers, which then polymerize to form a stable clot. This compound also activates other coagulation factors, such as factor V, VIII, and XIII, through proteolytic cleavage .
Common Reagents and Conditions: this compound’s activity is dependent on the presence of calcium ions and phospholipids. It requires specific cofactors, such as factor V and VIII, for optimal activity. The enzyme’s activity can be inhibited by anticoagulants like heparin .
Major Products Formed: The primary product of thrombin’s action is fibrin, which forms the structural basis of a blood clot. This compound also generates activated coagulation factors, such as factor Va and VIIIa, which further propagate the coagulation cascade .
Scientific Research Applications
7-Iminophenothiazin-3-amine;hydrochloride has a wide range of applications in scientific research and medicine:
Chemistry: this compound is used in biochemical assays to study proteolytic activity and enzyme kinetics.
Biology: It is employed in cell culture studies to investigate cell signaling pathways and gene expression.
Medicine: this compound is used as a hemostatic agent in surgical procedures to control bleeding. .
Mechanism of Action
7-Iminophenothiazin-3-amine;hydrochloride exerts its effects by cleaving specific peptide bonds in its substrates. In the coagulation pathway, thrombin converts fibrinogen into fibrin by cleaving fibrinopeptides A and B. It also activates factor XIII, which cross-links fibrin monomers to form a stable clot. This compound’s activity is regulated by binding to cofactors, such as thrombomodulin, which modulates its specificity towards different substrates .
Comparison with Similar Compounds
7-Iminophenothiazin-3-amine;hydrochloride belongs to the family of serine proteases, which includes enzymes like trypsin and chymotrypsin. Unlike thrombin, trypsin and chymotrypsin are primarily involved in digestion. This compound’s unique role in blood coagulation sets it apart from other serine proteases. Similar compounds include:
Factor Xa: Another key enzyme in the coagulation cascade that activates prothrombin to thrombin.
Plasmin: A serine protease involved in fibrinolysis, the process of breaking down blood clots.
Tissue Plasminogen Activator (tPA): An enzyme that converts plasminogen to plasmin, promoting clot breakdown
This compound’s specificity for fibrinogen and its role in coagulation make it a unique and vital enzyme in hemostasis and thrombosis.
Properties
IUPAC Name |
7-iminophenothiazin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S.ClH/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;/h1-6,13H,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPBBTJXIKFICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC3=CC(=N)C=CC3=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936593 | |
| Record name | 3-Imino-3H-phenothiazin-7-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16178-66-8 | |
| Record name | 3-Imino-3H-phenothiazin-7-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


